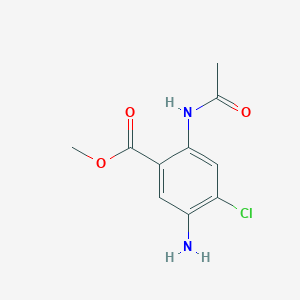

Methyl 5-amino-4-chloro-2-acetamidobenzoate

Description

Methyl 5-amino-4-chloro-2-acetamidobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with an amino group at the 5-position, a chlorine atom at the 4-position, and an acetamido group at the 2-position. This compound is categorized under structural class D8, as noted in , though further classification details are unspecified. Its molecular architecture renders it a versatile intermediate in pharmaceutical research, particularly for synthesizing bioactive molecules and drug candidates. The strategic placement of functional groups (amino, chloro, acetamido) allows for diverse chemical modifications, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

methyl 2-acetamido-5-amino-4-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-5(14)13-9-4-7(11)8(12)3-6(9)10(15)16-2/h3-4H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFOPIQIMXYLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)OC)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-5-amino-4-chlorobenzoate typically involves the following steps:

Nitration: The starting material, methyl 5-chloro-2-nitrobenzoate, is subjected to nitration using concentrated nitric acid and sulfuric acid to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin chloride in the presence of hydrochloric acid.

Acetylation: The resulting amino compound is acetylated using acetic anhydride to form the acetamido derivative.

Industrial Production Methods

Industrial production of methyl 2-acetamido-5-amino-4-chlorobenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-chloro-2-acetamidobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Methyl 5-amino-4-chloro-2-acetamidobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-5-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural analogs and their substituent differences:

*Similarity scores derived from structural alignment algorithms ().

Key Observations:

- Methyl 4-acetamido-5-chloro-2-methoxybenzoate: The methoxy group at position 2 replaces the acetamido group of the target compound.

- Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate : The hydroxyl group at position 2 and ethyl ester enhance hydrophilicity but may reduce metabolic stability due to esterase susceptibility. The ethyl ester also increases steric bulk compared to the methyl ester in the target compound .

- Methyl 5-amino-2-bromo-4-chlorobenzoate: Bromine at position 2 (vs. acetamido in the target) enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions. This property is advantageous in synthesizing halogenated drug intermediates .

Physicochemical Properties

- Solubility: The acetamido and amino groups in the target compound likely improve aqueous solubility compared to methoxy or bromo analogs. Ethyl esters (e.g., Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) may exhibit lower volatility than methyl esters .

- Reactivity: Brominated analogs (e.g., Methyl 5-amino-2-bromo-4-chlorobenzoate) undergo faster SNAr reactions than chloro derivatives, enabling efficient coupling with nucleophiles .

Biological Activity

Methyl 5-amino-4-chloro-2-acetamidobenzoate, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be represented as follows:

This compound features a methoxy group, an amino group, and a chloro substituent on the aromatic ring, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of PABA exhibit significant antimicrobial properties. This compound has been tested against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.50 μg/mL |

| Candida albicans | 0.20 μg/mL |

The compound displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has shown promising anticancer effects in various cell lines. Notably, it was tested against the HepG2 liver cancer cell line:

| Cell Line | IC50 (µM) | Comparison to Standard Drug (Adriamycin) |

|---|---|---|

| HepG2 | 3.57 ± 0.1 | More cytotoxic than Adriamycin (IC50 = 4.50 ± 0.2) |

The therapeutic index (TI) calculated for this compound suggests a favorable safety profile, making it a candidate for further development in cancer therapy .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and ABTS assays:

| Assay Type | Radical Scavenging Activity (%) |

|---|---|

| DPPH | 91% |

| ABTS | 92% |

These results indicate that the compound exhibits significant radical scavenging activity, comparable to established antioxidants like vitamin C .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that methyl derivatives of PABA exhibit enhanced antibacterial properties compared to their parent compounds. The incorporation of halogen atoms significantly improves their activity against resistant strains .

- Cytotoxicity in Cancer Cells : In vitro studies showed that this compound induces apoptosis in cancer cells, with increased caspase-3 levels indicating its mechanism of action .

- Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, enhancing its potential for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.